molecular formula C27H21N3O3S3 B2359778 ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 315683-01-3

ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2359778
CAS No.: 315683-01-3
M. Wt: 531.66
InChI Key: IERXLLZRYFOZJI-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). Reaction conditions often involve heating in solvents like xylene or toluene, sometimes under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S3/c1-2-33-27(32)23-20(18-11-7-4-8-12-18)14-35-26(23)30-21(31)15-36-25-22-19(17-9-5-3-6-10-17)13-34-24(22)28-16-29-25/h3-14,16H,2,15H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXLLZRYFOZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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